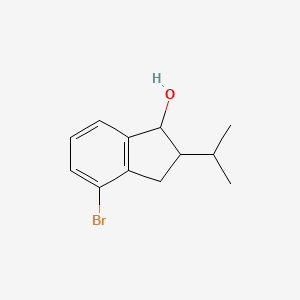

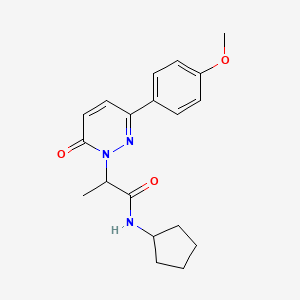

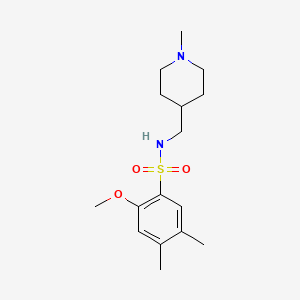

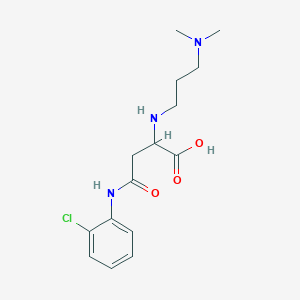

![molecular formula C18H17N3O4 B2885476 3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 897616-40-9](/img/structure/B2885476.png)

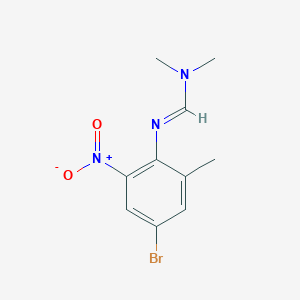

3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The specific structure of this compound includes additional functional groups such as methoxy groups and a pyrido[1,2-a]pyrimidin-3-yl group .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) . These techniques can provide information about the functional groups and the overall structure of the compound.Chemical Reactions Analysis

Benzamides, in general, can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound can undergo would depend on the additional functional groups present in the molecule.Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

- Novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized for exploring their anti-inflammatory and analgesic properties. These compounds demonstrate significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential for drug development targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial and Insecticidal Applications

- Pyrimidine linked pyrazole heterocyclic compounds have shown promising insecticidal and antimicrobial potentials. Such studies indicate the utility of these compounds in developing new agents for controlling pests and bacterial infections (Deohate & Palaspagar, 2020).

Cancer Research and Drug Development

- The discovery of specific pyrimidin-2-ylamino compounds as histone deacetylase inhibitors highlights their potential in cancer therapy, demonstrating significant antitumor activity and selectivity towards certain HDACs, offering insights into the design of targeted anticancer drugs (Zhou et al., 2008).

Analytical Chemistry Applications

- Nonaqueous capillary electrophoresis techniques developed for the separation of imatinib mesylate and related compounds showcase the application of pyrimidine derivatives in analytical methodologies, essential for quality control in pharmaceuticals (Ye et al., 2012).

Material Science and Luminescence

- Pyridyl substituted benzamides with aggregation-enhanced emission properties offer opportunities in material science for creating new luminescent materials responsive to multiple stimuli, useful in sensors and display technologies (Srivastava et al., 2017).

Antibacterial and Antioxidant Studies

- The synthesis of pyrido[2, 3-d]pyrimidin-4-amine derivatives and their evaluation for antibacterial and antioxidant activities contribute to the search for new therapeutic agents, underlining the potential of pyrimidine derivatives in treating infections and oxidative stress (Maheswaran et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the compound’s intended use, such as a pharmaceutical drug . Without specific information on this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

properties

IUPAC Name |

3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-11-16(18(23)21-9-5-4-6-15(21)19-11)20-17(22)12-7-8-13(24-2)14(10-12)25-3/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMFVPDMWXRLKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)

![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2885411.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2885414.png)